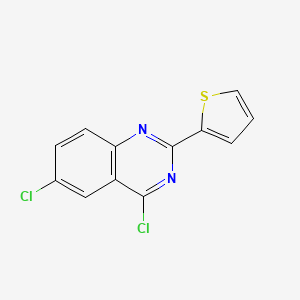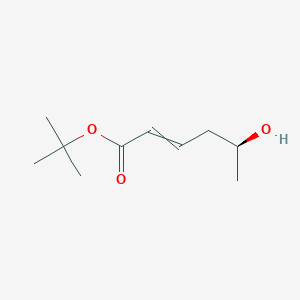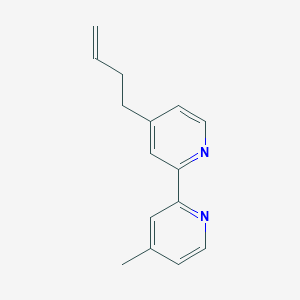![molecular formula C16H8F6N4 B14254161 3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine CAS No. 250645-59-1](/img/structure/B14254161.png)
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine is a chemical compound known for its unique structure and properties. It features two trifluoromethylphenyl groups attached to a tetrazine ring, making it a valuable compound in various scientific fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it an important compound in organic synthesis and material science.
Vorbereitungsmethoden
The synthesis of 3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylhydrazine.
Formation of Tetrazine Ring: The hydrazine derivative undergoes cyclization with appropriate reagents to form the tetrazine ring.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The trifluoromethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to specific targets, leading to increased reactivity and stability . The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also features trifluoromethyl groups and is used as a catalyst in organic synthesis.
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts.
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: This compound is used in the synthesis of chiral phosphine-aminophosphine ligands for asymmetric hydrogenation.
The uniqueness of this compound lies in its tetrazine ring structure, which imparts distinct reactivity and stability compared to other trifluoromethyl-containing compounds.
Eigenschaften
CAS-Nummer |
250645-59-1 |
|---|---|
Molekularformel |
C16H8F6N4 |
Molekulargewicht |
370.25 g/mol |
IUPAC-Name |
3,6-bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H8F6N4/c17-15(18,19)11-5-1-9(2-6-11)13-23-25-14(26-24-13)10-3-7-12(8-4-10)16(20,21)22/h1-8H |
InChI-Schlüssel |
MXNIGWQFLFFZCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


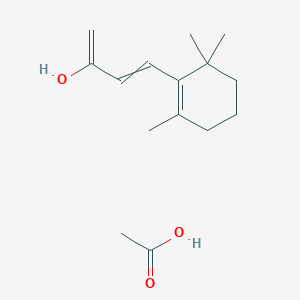
![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)

![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)

![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)
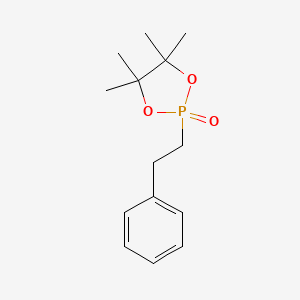

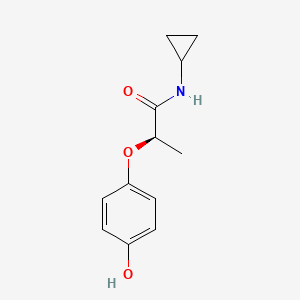

![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
